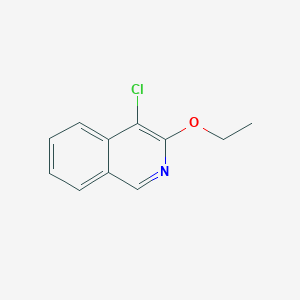

4-Chloro-3-ethoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXWTCVKKNGMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Ethoxyisoquinoline and Its Structural Analogues

Traditional Approaches to Isoquinoline (B145761) Functionalization

The foundational methods for synthesizing substituted isoquinolines like 4-Chloro-3-ethoxyisoquinoline rely on stepwise functionalization of a pre-existing isoquinoline core or its precursors. These approaches, while robust, often require careful control of reaction conditions to achieve the desired substitution pattern.

Regioselective Chlorination Strategies for Isoquinoline Precursors

Achieving regioselective chlorination, specifically at the C-4 position of the isoquinoline nucleus, is a critical step in the synthesis of the target compound. Traditional methods often involve the direct chlorination of an appropriately substituted isoquinoline precursor. For instance, the chlorination of 4-hydroxyquinolin-2(1H)-ones using reagents like phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is a well-established method to introduce a chlorine atom, yielding 2,4-dichloroquinoline (B42001) derivatives. mdpi.com A similar strategy can be applied to isoquinoline systems, where a 4-hydroxyisoquinoline (B107231) derivative is converted to a 4-chloro derivative. google.com

Another powerful strategy involves the use of quinoline (B57606) or isoquinoline N-oxides. These intermediates can be activated to facilitate regioselective functionalization. For example, a novel method has been developed for the chemo- and regioselective synthesis of C4-chlorides of quinolines from quinoline N-oxides using sulfonyl chloride, which acts as both a chlorinating and sulfonating agent under metal-free conditions. rsc.org Similarly, regioselective chlorination of isoquinoline N-oxides can be achieved using triphenylphosphine (B44618) (PPh₃) and hexachloroacetone (B130050) (Cl₃CCN) as the chlorinating reagents, providing the desired N-heterocyclic chlorides in satisfactory yields. researchgate.net

The challenge in these methods lies in controlling the position of chlorination, as direct electrophilic chlorination of the isoquinoline ring can lead to a mixture of isomers. Therefore, the choice of precursor and chlorinating agent is paramount. Diazotization of an amino-substituted isoquinoline followed by a Sandmeyer-type reaction with cuprous chloride is another classic, albeit multi-step, approach to introduce chlorine at a specific, less accessible position. google.com

Table 1: Selected Traditional Chlorination Methods for Heterocycles

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | 4-Chloro-6,7-dimethoxyquinoline | google.com |

| Quinoline N-oxide | Sulfonyl Chloride | C4-Chloroquinoline | rsc.org |

| Isoquinoline N-oxide | PPh₃ / Cl₃CCN | C2-Chloroisoquinoline | researchgate.net |

| Amino-isoquinoline | NaNO₂ / HCl, CuCl | Chloro-isoquinoline |

Ethereal Linkage Formation through Alkylation at the C-3 Position

The introduction of the 3-ethoxy group is typically accomplished via the Williamson ether synthesis, which requires a 3-hydroxyisoquinoline (B109430) precursor. The synthesis of 3-hydroxyisoquinolines can be achieved through various condensation reactions. A convenient one-pot method involves the reaction of β-ketoesters with arynes, followed by condensation with ammonia (B1221849), to produce C-1 functionalized 3-hydroxyisoquinolines. rsc.orgrsc.orgcaltech.edu

Once the 3-hydroxyisoquinoline scaffold is in place (for example, 4-chloro-3-hydroxyisoquinoline), the hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the desired ethoxy linkage. google.com The synthesis of 4-alkoxyisoquinolin-1-amines has also been demonstrated by reacting 2-[alkoxy(lithio)methyl]benzonitriles with various nitriles, showcasing a pathway to C-4 alkoxy-substituted isoquinolines. clockss.org

Advanced and Green Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Advanced protocols, including microwave-assisted synthesis and transition metal catalysis, have been instrumental in revolutionizing the synthesis of complex heterocyclic scaffolds like isoquinoline.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The uniform and rapid heating provided by microwave irradiation can significantly enhance reaction kinetics. researchgate.net

This technology has been successfully applied to the synthesis of various isoquinoline derivatives. For example, the synthesis of spiro-isoquinoline derivatives from 4,4-dibromoisoquinoline-1,3-(2H,4H)-diones and various binucleophilic reagents showed a dramatic improvement under microwave irradiation. Reactions that required 4 hours of conventional heating with yields of 53-59% were completed in just 15 minutes with yields of 84-86% using microwaves. nih.gov Similarly, microwave-assisted methods have been employed to synthesize arylated pyrrolo[2,1-a]isoquinoline (B1256269) derivatives and a range of quinoline and isoquinoline derivatives as potential CB2 receptor agonists. cu.edu.egnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Spiro-Isoquinoline Derivatives nih.gov

| Reaction | Conditions | Time | Yield |

|---|---|---|---|

| Synthesis of Compound 7 | Refluxing ethanol (B145695) | 4 h | 53% |

| Synthesis of Compound 7 | Microwave irradiation | 15 min | 84% |

| Synthesis of Compound 8 | Refluxing ethanol | 4 h | 59% |

| Synthesis of Compound 8 | Microwave irradiation | 15 min | 86% |

Transition Metal-Catalyzed Functionalization of Isoquinoline Scaffolds

Transition metal catalysis, particularly with palladium, has become an indispensable tool for C-H activation and cross-coupling reactions, enabling the construction of complex molecular architectures from simple precursors.

Palladium-catalyzed reactions provide an elegant and efficient route to isoquinolin-1(2H)-one derivatives. These compounds are structurally related to the target molecule and can serve as versatile intermediates. A prominent strategy involves the palladium-catalyzed ortho-C–H bond activation of benzamides and their subsequent annulation with α-bromo ketones or alkynes. nih.govfigshare.comresearchgate.net This cascade, one-pot method allows for the synthesis of a wide variety of isoquinolin-1(2H)-one derivatives in moderate to good yields. nih.govfigshare.com

Another innovative approach utilizes a ligand-free palladium-catalyzed cascade reaction starting from amide precursors synthesized via Ugi multicomponent reactions. acs.org This method proceeds through tandem isocyanide insertion and intramolecular cyclization, offering a straightforward and atom-economical pathway to highly diverse isoquinoline derivatives. acs.org The use of heterogeneous catalysts like Pd/C further enhances the practicality of these methods by allowing for catalyst recycling. researchgate.net These catalytic systems demonstrate high regioselectivity and functional group tolerance, making them highly valuable in modern organic synthesis. researchgate.netnih.gov

Table 3: Examples of Palladium-Catalyzed Synthesis of Isoquinolin-1(2H)-ones

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Benzamides + α-Bromo Ketones | Pd(OAc)₂ | ortho-C-H activation, intramolecular annulation | nih.govfigshare.com |

| Benzamides + Alkynes | Pd/C (heterogeneous) | Ligand-free, recyclable catalyst, C-H/N-H activation | researchgate.net |

| Ugi-MCR Amides + Isocyanides | Pd(OAc)₂ | Ligand-free, isocyanide insertion cascade | acs.org |

Rhodium(III)-Catalyzed C–H Activation and Functionalization

Rhodium(III)-catalyzed C–H activation has become a powerful strategy for the synthesis of substituted isoquinolines. acs.orgrsc.org This approach typically involves the chelation-assisted ortho-C–H activation of an aromatic ring, followed by annulation with a coupling partner. acs.org The process offers high efficiency and regioselectivity, often proceeding under redox-neutral conditions without the need for external oxidants. rsc.orgrsc.org

Various starting materials and coupling partners have been successfully employed in Rh(III)-catalyzed isoquinoline synthesis. One notable method involves the reaction of aromatic oxime esters with 1,3-dienes. rsc.orgrsc.org This C–H activation/cyclization/isomerization cascade provides diverse isoquinolines with complete regioselectivity. rsc.orgrsc.org Another approach utilizes the C–H/N–H bond functionalization of aryl amidines with α-substituted ketones (e.g., α-chloro, α-mesyloxy, or α-tosyloxy ketones) to produce 1-aminoisoquinolines under mild conditions. acs.org

Hydrazones have also been used as a novel oxidizing directing group in the Rh(III)-catalyzed synthesis of highly substituted isoquinolines. acs.org This method proceeds through a C–C and C–N bond formation coupled with an N–N bond cleavage, avoiding the need for an external oxidant. acs.org Furthermore, the reaction of benzimidates with α-chloroaldehydes, catalyzed by rhodium(III), affords isoquinolin-3-ol derivatives with the evolution of hydrogen gas, representing another oxidant-free pathway. sci-hub.se

A multicomponent cascade reaction using a Rh(III)–Cu(II) bimetallic system allows for the synthesis of trifluoroethyl isoquinolines from vinyl azides, Togni's reagent, and internal alkynes. acs.orgnih.govecust.edu.cn This trifluoromethylation/C–H activation reaction provides a direct route to complex isoquinoline structures. ecust.edu.cn

Table 1: Examples of Rh(III)-Catalyzed Isoquinoline Synthesis

| Starting Materials | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Aromatic Oxime Esters | 1,3-Dienes | [Cp*RhCl₂]₂ | Substituted Isoquinolines | rsc.orgrsc.org |

| Aryl Amidines | α-Substituted Ketones | [Cp*RhCl₂]₂ | 1-Aminoisoquinolines | acs.org |

| Benzimidates | α-Chloroaldehydes | [Cp*RhCl₂]₂/NaOAc | Isoquinolin-3-ols | sci-hub.se |

| Vinyl Azides / Togni's Reagent | Internal Alkynes | Rh(III)–Cu(II) | Trifluoroethyl Isoquinolines | acs.orgecust.edu.cn |

| Aryl Ketones / Hydroxylamine | Internal Alkynes | [Cp*RhCl₂]₂ | Multisubstituted Isoquinolines | organic-chemistry.org |

Direct C-4 Functionalization of the Isoquinoline Ring System

Direct functionalization of the C-4 position of the isoquinoline ring is challenging compared to other positions like C-1, C-3, C-5, or C-8. nih.gov However, de novo synthetic approaches that build the ring allow for greater flexibility in introducing substituents at the C-4 position by manipulating reaction intermediates. nih.gov Despite the difficulties, several strategies have been developed for the direct introduction of functional groups at this specific carbon atom. acs.org

Nucleophilic Addition and Electrophilic Trapping Strategies

A key strategy for C-4 functionalization involves a temporary dearomatization of the isoquinoline ring. acs.org This process typically begins with a nucleophilic addition at the C-1 position, generating a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.orgresearchgate.net This enamine-like intermediate is nucleophilic at the C-4 position and can react with a range of electrophiles. researchgate.netwiley.com A final elimination step restores the aromaticity of the ring, resulting in a 1,4-disubstituted isoquinoline. researchgate.net

One example of this strategy employs alkyllithium nucleophiles to form the dihydroisoquinoline intermediate, which is then trapped with alkyl halide electrophiles to achieve 1,4-dialkylation. researchgate.net Another protocol uses benzoic acid as the nucleophile and vinyl ketones as the electrophile. acs.org In this proposed mechanism, isoquinoline and benzoic acid combine to form a 1,2-dihydroisoquinoline intermediate, which then reacts with the vinyl ketone at the C-4 position, followed by the elimination of benzoic acid to yield the 4-alkylated isoquinoline. acs.orgresearchgate.net This method has been shown to be effective for a variety of substituted isoquinolines and vinyl ketone electrophiles. acs.org

Reductive functionalization of isoquinolinium salts under mild acidic conditions using formic acid and triethylamine (B128534) also proceeds via an in-situ formed enamine species that is trapped by electrophiles at the C-4 position. wiley.com This approach tolerates a wide array of electrophiles, including enones, imides, unsaturated esters, and aldehydes, to produce C-4 functionalized tetrahydroisoquinolines. wiley.com

Metal-Free C-4 Alkylation Protocols

Achieving C-4 alkylation without the use of transition metals is a significant goal for sustainable chemistry. An acid-catalyzed reaction that alkylates isoquinoline at the C-4 position with a vinyl ketone represents a successful metal-free approach. acs.orgresearchgate.net This method uses benzoic acid as a nucleophilic reagent that temporarily adds to C-1, activating the C-4 position for nucleophilic attack on the vinyl ketone. acs.org The reaction is notable for not requiring an N-activating group on the isoquinoline substrate and for retaining the aromaticity of the final product. acs.org The scope is broad, tolerating various substituents on both the isoquinoline core and the vinyl ketone. researchgate.net

Another prominent metal-free method is the Minisci reaction, which involves the addition of alkyl radicals to protonated heteroarenes. The use of alkyltrifluoroborates as radical precursors under acidic conditions has enabled the C-H alkylation of various heterocycles, including isoquinoline. rsc.org This protocol is advantageous for its mild conditions and its ability to introduce primary, secondary, and tertiary alkyl groups. rsc.org

Recently, a phosphite-mediated protocol has been developed for the meta-C–H alkylation of isoquinolines. This method proceeds via N-alkylation followed by a photochemical acs.orgnih.gov N-to-C rearrangement, offering a novel, waste-free route to meta-alkylated products with a range of alkyl halides. rsc.org

Multi-Component and Cascade Reactions in Isoquinoline Synthesis

Multi-component and cascade reactions provide an efficient and atom-economical pathway to construct complex isoquinoline frameworks from simple precursors in a single operation. acs.orgorganic-chemistry.org These reactions are highly valued for their ability to rapidly build molecular diversity.

A four-component, three-step, one-pot procedure has been developed that combines a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride. nih.govacs.org This protocol utilizes a palladium-catalyzed α-arylation of the ketone enolate, followed by in-situ trapping with an electrophile and subsequent aromatization with an ammonium salt to furnish polysubstituted isoquinolines. nih.govacs.org This method allows for significant variation of substituents at the C-3 and C-4 positions. acs.org

Rhodium catalysis is also central to several multicomponent syntheses of isoquinolines. An efficient one-pot, three-component reaction involves the condensation of aryl ketones with hydroxylamine, followed by a Rh(III)-catalyzed C-H activation of the in-situ generated oxime and cyclization with an internal alkyne. organic-chemistry.org This protocol avoids external oxidants and harsh conditions. organic-chemistry.org Another Rh(III)-catalyzed multicomponent cascade reaction combines vinyl azides, Togni's reagent, and internal alkynes to produce trifluoroethyl isoquinolines. acs.orgnih.govecust.edu.cn

Table 2: Selected Multi-Component Syntheses of Isoquinoline Derivatives

| Components | Catalyst/Conditions | Key Steps | Product Type | Ref. |

|---|---|---|---|---|

| Methyl Ketone, Aryl Bromide, Electrophile, Ammonium Chloride | (DtBPF)PdCl₂, t-BuONa | Pd-catalyzed α-arylation, electrophilic trapping, aromatization | Polysubstituted Isoquinolines | nih.govacs.org |

| Aryl Ketone, Hydroxylamine, Internal Alkyne | [Cp*RhCl₂]₂, KOAc | Oxime formation, Rh(III)-catalyzed C-H activation, cyclization | Multisubstituted Isoquinolines | organic-chemistry.org |

| Vinyl Azide, Togni's Reagent, Internal Alkyne | Rh(III)–Cu(II) | Trifluoromethylation, C-H activation, cascade cyclization | Trifluoroethyl Isoquinolines | acs.orgnih.govecust.edu.cn |

| 2-Aryl-pyrrolidines, Alkynes | [RuCl₂(p-cymene)]₂, CuCl, Cu(OAc)₂, TEMPO, O₂ | Oxidative dehydrogenation, cyclization, aromatization | Pyrrolo[2,1-a]isoquinolines | nih.gov |

Goldberg–Ullmann-Type Coupling Reactions for N-Heterocyclic Substitutions

The Goldberg–Ullmann-type reaction is a classical copper-promoted cross-coupling method used for the formation of carbon-heteroatom bonds, particularly C–N bonds. wikipedia.orgpnas.org This reaction facilitates the N-arylation of heterocyclic compounds, including isoquinolines, by coupling them with aryl halides. mdpi.com

Traditionally, these reactions required stoichiometric amounts of copper and high temperatures in polar aprotic solvents. wikipedia.org However, modern advancements have led to the development of catalytic systems using soluble copper(I) sources, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand and a base like cesium carbonate (Cs₂CO₃). mdpi.comnih.gov Microwave-assisted protocols have also been developed to accelerate the reaction, allowing for the N-arylation of isoquinolines and other N-heterocycles in shorter timeframes. mdpi.com

The generally accepted mechanism for the Ullmann-type amination involves the reaction of a copper(I) salt with the nucleophile (the N-H of the heterocycle) in the presence of a base to form a copper(I)-amide intermediate. mdpi.com This intermediate then undergoes oxidative addition with the aryl halide to form an unstable copper(III) species. Subsequent reductive elimination yields the N-arylated product and regenerates the copper(I) catalyst. mdpi.com Recent studies have also proposed alternative mechanisms, such as a Hydrogen Atom Transfer (HAT)-initiated radical-polar crossover (HARC) pathway, which can enable couplings at room temperature and expand the scope to previously unreactive aryl bromides. pnas.org

Dehydrogenation and Aromatization Processes in Isoquinoline Derivatization

The final step in many de novo syntheses of isoquinolines and their derivatives is the aromatization of a saturated or partially saturated precursor, such as a tetrahydroisoquinoline (THIQ) or dihydroisoquinoline. beilstein-journals.orgacs.org This dehydrogenation step is crucial for accessing the fully aromatic isoquinoline core.

A variety of oxidizing agents and conditions have been employed for this transformation. Chemical manganese dioxide (MnO₂) is a widely used reagent that can effectively oxidize THIQs to isoquinolines, often with higher selectivity and cleaner reaction profiles compared to other oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org Palladium on charcoal (Pd/C) is a classic heterogeneous catalyst used for dehydrogenation, often under aerobic conditions or with a hydrogen acceptor. beilstein-journals.orgresearchgate.net

More recent and greener methods have emerged. Pyridine-N-oxide (PNO) has been reported as a low-cost and readily available oxidant for the rearomatization of THIQs, allowing for the synthesis of C4-substituted isoquinolines from their corresponding saturated precursors. acs.org Synergistic palladium/copper catalytic systems under aerobic conditions (O₂ balloon) have also been used for the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones to 4-aminoquinolines, a strategy that could be analogous for isoquinoline systems. researchgate.net Furthermore, iodine-mediated electrochemical acceptorless dehydrogenation (ECAD) represents an environmentally friendly method for the late-stage aromatization of complex isoquinoline alkaloid frameworks. rsc.org

Reactivity and Mechanistic Investigations of 4 Chloro 3 Ethoxyisoquinoline

Electronic and Steric Influence of Chloro and Ethoxy Substituents on Ring Reactivity

The reactivity of the isoquinoline (B145761) ring in 4-Chloro-3-ethoxyisoquinoline is governed by the combined electronic and steric effects of its substituents. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at positions C1 and C3. shahucollegelatur.org.in

The chlorine atom at the C4 position is an electronegative, electron-withdrawing group, which further deactivates the ring. researchgate.net Conversely, the ethoxy group at the C3 position is an electron-donating group through resonance, which can increase the electron density of the ring and potentially modulate the influence of the chloro group and the ring nitrogen. The introduction of a chlorine atom near an ethoxy group can also create steric hindrance, which may influence the accessibility of reagents to the neighboring positions. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Chlorine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted halo-heterocycles. baranlab.org For isoquinolines, nucleophilic attack generally occurs preferentially at the 1-position. shahucollegelatur.org.in However, the presence of activating groups can alter this selectivity. In this compound, the chlorine at C4 is a potential site for SNAr. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. frontiersin.orgscribd.com The stability of this intermediate is crucial for the reaction to proceed.

The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. frontiersin.orgbau.edu.lb In polyhalogenated heterocycles, the regioselectivity of substitution can be complex. baranlab.org For instance, in 1,3-dichloroisoquinoline, substitution with methoxide (B1231860) occurs selectively at the 1-position. shahucollegelatur.org.in While specific studies on this compound are limited, research on related 4-haloisoquinolines shows they are valuable intermediates for creating diverse structures through reactions like Suzuki, Sonogashira, and Stille couplings, which proceed after the initial SNAr or cross-coupling step. acs.org

The table below summarizes SNAr reactions on related chloro-substituted aza-heterocycles, illustrating typical conditions and outcomes.

| Substrate | Nucleophile | Solvent | Product | Reference |

| 2-chloro-5-nitropyrimidine | Primary amines | Aqueous media | Substituted pyrimidine | frontiersin.org |

| 2,4-dichloroquinazoline | Primary or secondary amines | Various | 2-chloro-4-aminoquinazoline | nih.gov |

| 1,3-dichloroisoquinoline | Methoxide | Methanol | 1-methoxy-3-chloroisoquinoline | shahucollegelatur.org.in |

| 4-chloroisoquinoline | Potassium amide | Liquid ammonia (B1221849) | 1-amino-4-chloroisoquinoline | researchgate.net |

Thermal Elimination Reactions of the Ethoxy Group and Subsequent Product Analysis

Ethoxy-substituted heterocyclic compounds can undergo thermal elimination of ethylene (B1197577) to form the corresponding hydroxy derivatives, which may exist in keto or enol tautomeric forms. researchgate.netnih.gov This type of reaction is a pyrolytic syn-elimination, which is thermally activated and does not require additional reagents like acids or bases. dalalinstitute.commsu.edu

Computational studies on the thermal decomposition of various ethoxyquinolines and ethoxyisoquinolines have shown that the elimination of ethylene from 1-ethoxyisoquinoline and 2-ethoxyquinoline (B1605111) is generally more favorable than from 3-ethoxyisoquinoline (B8764572). researchgate.net The process involves the breaking of the oxygen-ethyl bond and a hydrogen atom transfer from the ethyl group to either the ring nitrogen or the oxygen atom. nih.gov The products are ethylene and the corresponding quinolinone or isoquinolinone. researchgate.netnih.gov For this compound, thermal treatment would likely lead to the elimination of ethylene to produce 4-chloro-3-hydroxyisoquinoline.

The table below shows calculated activation energies for the thermal elimination of ethylene from different ethoxyisoquinoline isomers.

| Compound | Activation Energy (kcal/mol) for Keto Product Formation (Gas Phase) | Activation Energy (kcal/mol) for Enol Product Formation (Gas Phase) | Reference |

| 1-Ethoxyisoquinoline | 48.9 | 57.0 | researchgate.net |

| 3-Ethoxyisoquinoline | 51.1 | 59.4 | researchgate.net |

Examination of Thermal Decomposition Pathways and Keto-Enol Tautomerism

The product of thermal elimination from this compound, 4-chloro-3-hydroxyisoquinoline, can exist in two tautomeric forms: the enol form (3-hydroxy) and the keto form (3-one or isoquinolin-3(2H)-one). Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a hydrogen atom and a shift in the location of a double bond. libretexts.org

For most simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgyoutube.com However, in some heterocyclic systems, the stability can be influenced by factors like aromaticity and intramolecular hydrogen bonding. fuw.edu.pl Computational studies on 3-ethoxyisoquinoline decomposition indicate that the hydroxy (enol) form is more stable than its keto tautomer in both the gas phase and in ethanol (B145695). researchgate.netresearchgate.net The formation of the keto form (isoquinolinone) from the parent ethoxyisoquinoline is, however, kinetically favored. researchgate.net The thermal decomposition of related compounds like 4-chloro-3-methylphenol (B1668792) releases hydrochloric acid and carbon oxides. lanxess.com

Radical Processes and Their Role in Halogenation and Functionalization

While ionic reactions like SNAr are common for isoquinolines, radical processes also play a role in their functionalization. nih.gov Recent advancements have enabled the selective C-H functionalization of pyridines, quinolines, and isoquinolines at the meta-position through radical-based methods. researchgate.net These methods often involve the initial dearomatization of the heterocyclic ring to form an electron-rich intermediate that can then react with an electrophilic radical. acs.orgresearchgate.net

For instance, a method for the C4-selective halogenation of isoquinolines involves the addition of an electrophilic halogen radical to an activated N-benzyl isoquinoline salt. acs.org Another approach uses a Boc₂O-mediated dearomatization strategy to create an enamine-like intermediate, which then undergoes electrophilic halogenation at C4. acs.org Although these methods have not been specifically reported for this compound, they demonstrate the potential for radical-mediated functionalization of the isoquinoline core. Such processes could be used to introduce additional halogens or other functional groups.

Influence of Reaction Conditions (e.g., pH, Solvent) on Reaction Outcomes

Reaction conditions, including the choice of solvent, temperature, and pH (or the presence of acids/bases), can profoundly impact the outcome of reactions involving substituted isoquinolines.

pH and Catalysis: The presence of acids or bases can catalyze reactions or alter the reaction pathway. In SNAr reactions with amine nucleophiles, a base is often required to neutralize the hydrogen halide produced. acs.org In some cases, the reaction can be autocatalytic. researchgate.net Acid-catalyzed ring-opening and chlorination have been observed in the functionalization of other isoquinoline derivatives. nih.gov For keto-enol tautomerism, the interconversion is catalyzed by traces of acid or base. libretexts.org

The following table illustrates how varying reaction conditions can lead to different products from the same starting material in related systems.

| Starting Material | Reagents & Conditions | Product | Reference |

| 2-Alkynyl benzyl (B1604629) azide | PdBr₂, CuBr₂, LiBr in MeCN | 4-Bromoisoquinoline | researchgate.net |

| 2-Alkynyl benzyl azide | PdBr₂, CuBr₂, HOAc in DCE/H₂O | 4-Bromoisoquinolin-1(2H)-one | researchgate.net |

| 4-Chloro-3-formylcoumarin | NH₂OH·HCl, pyridine (B92270), ethanol (reflux) | 4H-Coumarino[3,4-d]isoxazol-4-one | orientjchem.org |

| 4-Chloro-3-formylcoumarin | NH₂OH·HCl, ethanol (reflux) | Ethyl-5-(2-hydroxyphenyl)-isoxazole-4-formate | orientjchem.org |

Advanced Spectroscopic Characterization Methodologies for 4 Chloro 3 Ethoxyisoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of isoquinoline (B145761) derivatives, distinct signals are observed for protons in the aromatic region (attached to the isoquinoline core) and the aliphatic region (part of the ethoxy group). cdnsciencepub.comnih.gov The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. For instance, in a related compound, 1-Chloro-7-fluoro-4-ethoxyisoquinoline, the aromatic protons appear as a doublet at δ 8.45 ppm and a singlet at δ 7.92 ppm, among others. vulcanchem.com The aliphatic protons of the ethoxy group typically show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern due to spin-spin coupling. vulcanchem.com For example, the ethoxy group protons in 1-Chloro-7-fluoro-4-ethoxyisoquinoline resonate at δ 4.12 ppm (quartet) and δ 1.44 ppm (triplet). vulcanchem.com

Table 1: Representative ¹H NMR Data for Substituted Isoquinolines

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1-Chloro-7-fluoro-4-ethoxyisoquinoline vulcanchem.com | Aromatic H | 8.45 | d |

| Aromatic H | 7.92 | s | |

| Aromatic H | 7.60 | d | |

| Ethoxy -CH2- | 4.12 | q | |

| Ethoxy -CH3 | 1.44 | t | |

| 3-Phenylisoquinoline rsc.org | Aromatic H | 9.36 | s |

| Aromatic H | 8.02-8.04 | d | |

| Aromatic H | 7.86-7.88 | d | |

| Aromatic H | 7.27-7.33 | q | |

| 5-Methoxy-3-phenylisoquinoline rsc.org | Aromatic H | 9.30 | s |

| Aromatic H | 8.47 | s | |

| Aromatic H | 8.16-8.18 | q | |

| Methoxy -OCH3 | 4.06 | s |

Carbon-13 NMR provides a map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift indicates its electronic environment. libretexts.org In substituted isoquinolines, the carbon atoms of the aromatic rings resonate at different frequencies depending on the attached substituents. cdnsciencepub.comacs.org For example, carbons bonded to electronegative atoms like chlorine or oxygen will be shifted downfield (to a higher ppm value). libretexts.org In 1-Chloro-7-fluoro-4-ethoxyisoquinoline, the carbon attached to the fluorine (C-F) is observed at δ 154.1 ppm, and the carbon attached to the chlorine (C-Cl) is at δ 142.8 ppm. vulcanchem.com The carbons of the ethoxy group will appear in the aliphatic region of the spectrum. The study of various isoquinoline alkaloids and related model compounds has shown that ¹³C NMR is a powerful tool for unambiguous assignment of carbon resonances. cdnsciencepub.com

Table 2: Representative ¹³C NMR Data for Substituted Isoquinolines

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-Chloro-7-fluoro-4-ethoxyisoquinoline vulcanchem.com | C-F | 154.1 |

| C-Cl | 142.8 | |

| C=O (part of a larger structure) | 162.3 | |

| 3-Phenylisoquinoline rsc.org | Aromatic C | 153.6 |

| Aromatic C | 151.7 | |

| Aromatic C | 140.4 | |

| Methyl C | 20.3 | |

| 3-(3-Methoxyphenyl)isoquinoline rsc.org | Aromatic C | 160.1 |

| Aromatic C | 152.3 | |

| Aromatic C | 151.0 | |

| Methoxy C | 55.4 |

Proton (¹H) NMR for Aromatic and Aliphatic Protons

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. cdnsciencepub.comvulcanchem.comresearchgate.netresearchgate.net These methods probe the vibrational modes of molecular bonds. irphouse.comscispace.com

In the case of 4-Chloro-3-ethoxyisoquinoline, IR and Raman spectra would reveal characteristic absorption bands for the C-Cl stretching vibration, the C-O-C stretching of the ethoxy group, and the various C=C and C=N stretching vibrations within the isoquinoline ring system. researchgate.net The aromatic C-H stretching vibrations are also readily identifiable. researchgate.net Studies on related halogenated quinolines and isoquinolines have utilized these techniques for structural confirmation. orgsyn.orgnih.gov For example, the FTIR spectrum of 3-Chloro-2-phenylpyridine shows characteristic peaks at 1571 and 1553 cm⁻¹ which are attributed to the aromatic ring vibrations. orgsyn.org

Table 3: Typical IR and Raman Vibrational Frequencies for Isoquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | IR/Raman |

| Aliphatic C-H | Stretching | 3000-2850 | IR/Raman |

| C=C/C=N (Aromatic Ring) | Stretching | 1650-1450 | IR/Raman |

| C-O (Ether) | Stretching | 1260-1000 | IR |

| C-Cl | Stretching | 850-550 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. cdnsciencepub.comvulcanchem.comresearchgate.netresearchgate.netsci-hub.se This technique also provides information about the structure of the molecule through analysis of its fragmentation patterns. nih.govresearchgate.net

For this compound, HRMS would confirm the molecular formula, C11H10ClNO. The mass spectrum would show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+. researchgate.net The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl). The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For instance, the loss of the ethoxy group or the chlorine atom would result in specific fragment ions. nih.govdtic.mil Studies on the fragmentation behavior of isoquinoline alkaloids have shown that the fragmentation patterns are characteristic of the specific substitution on the isoquinoline core. nih.gov

Table 4: HRMS Data for a Related Substituted Isoquinoline

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 1-Chloro-7-fluoro-4-ethoxyisoquinoline vulcanchem.com | [M+H]⁺ | 226.0435 | 254.1 (as ESI-MS) |

| 3-Phenylisoquinoline rsc.org | [M+H]⁺ | 220.2 | 220.1 |

| 3-(3-Methoxyphenyl)isoquinoline rsc.org | [M+H]⁺ | 236.2 | 236.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. vulcanchem.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The wavelengths of maximum absorption (λmax) are characteristic of the conjugated system of the molecule. spectroscopyonline.com For this compound, the UV-Vis spectrum would show absorption bands corresponding to the π→π* transitions within the aromatic isoquinoline ring system. researchgate.net The position and intensity of these bands are influenced by the substituents on the ring. up.ac.za The ethoxy and chloro groups, being auxochromes, would be expected to cause a shift in the absorption maxima compared to unsubstituted isoquinoline.

Table 5: UV-Vis Absorption Data for a Related Compound

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Furosemide (contains a chloro-substituted aromatic ring) researchgate.net | Not specified | 269.58, 315.99, 324.13 | π→π* |

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of chemical compounds. By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable insights into the temperature ranges at which degradation occurs, the kinetics of decomposition, and the nature of the degradation products. While specific TGA data for this compound is not extensively documented in publicly available literature, analysis of related isoquinoline derivatives provides a strong basis for understanding its expected thermal behavior.

Research Findings

Studies on substituted isoquinolines indicate that their thermal stability is significantly influenced by the nature and position of the substituents on the heterocyclic ring. For instance, research on 1-(Isoquinolin-3-yl)ethanone has shown that it undergoes decomposition at temperatures exceeding 200°C. Similarly, the thermal analysis of 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline reveals that it decomposes above 240°C without melting. vulcanchem.com These findings suggest that the isoquinoline core possesses a notable degree of thermal stability.

Computational studies on the pyrolysis of various ethoxyisoquinolines have elucidated the likely decomposition pathways. nih.gov A primary decomposition route for ethoxy-substituted quinolines and isoquinolines involves the unimolecular elimination of ethylene (B1197577). nih.gov This process is thought to occur through a 1,5- or 1,3-hydrogen atom shift from the ethyl group to either the nitrogen or oxygen atom, leading to the formation of keto or enol tautomers alongside ethylene. nih.gov The specific pathway and its energetic favorability are dependent on the position of the ethoxy group on the isoquinoline ring. nih.gov

The presence of a chlorine atom, as in this compound, is also expected to influence the decomposition profile. Halogenated aromatic compounds can exhibit complex thermal degradation patterns, which may include the release of hydrogen halides. For example, the thermal decomposition of 4-chloro-3-methylphenol (B1668792) results in the release of hydrochloric acid and carbon oxides. lanxess.com Therefore, it is plausible that the thermolysis of this compound could involve the elimination of both ethylene from the ethoxy group and HCl, although the sequence and temperature ranges for these events would require specific experimental verification.

Based on the available data for analogous compounds, a hypothetical decomposition profile for this compound can be proposed. The initial weight loss might be attributed to the elimination of the ethoxy group as ethylene, likely occurring in the 200-250°C range. Subsequent or concurrent decomposition could involve the cleavage of the C-Cl bond and fragmentation of the isoquinoline ring at higher temperatures.

Interactive Data Table of Related Compounds

The following table summarizes the thermal decomposition data for compounds structurally related to this compound, providing a comparative basis for its expected thermal stability.

| Compound Name | Decomposition Temperature (°C) | Key Observations |

| 1-(Isoquinolin-3-yl)ethanone | >200 | Stable under inert storage conditions. |

| 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline | >240 | Decomposes without melting. vulcanchem.com |

Computational and Theoretical Chemistry Studies on 4 Chloro 3 Ethoxyisoquinoline

Quantum Chemical Calculations for Electronic Structure and Stability (DFT, ab initio methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into electronic structure and stability. DFT functionals such as B3LYP, M06-2X, and BMK, often paired with basis sets like 6-311++G(2d,2p) or cc-pVTZ, offer a balance of computational cost and accuracy for organic molecules. nih.govdtic.mil High-accuracy ab initio methods, such as the Complete Basis Set-Quadratic Becke3 (CBS-QB3), are used to obtain precise thermochemical data like enthalpies of formation. dtic.milnih.gov

While no specific calculations for 4-Chloro-3-ethoxyisoquinoline are published, studies on parent ethoxyisoquinolines provide valuable reference data. For instance, calculations on 4-ethoxyisoquinoline (B6159013) can serve as a baseline. These studies determine key parameters such as optimized geometries, bond lengths, bond angles, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy of these frontier orbitals is crucial for predicting chemical reactivity.

The introduction of a chlorine atom at the C4 position is expected to significantly influence the electronic structure. As an electronegative, electron-withdrawing group, the chlorine atom would lower the energy of the HOMO and LUMO, potentially affecting the molecule's stability and reactivity profile compared to its non-chlorinated analog.

Table 1: Example of Calculated Thermochemical Data for a Related Compound (4-Ethoxyisoquinoline) This table is illustrative, based on methodologies applied to similar compounds, to show what a theoretical study would yield.

| Parameter | Method | Predicted Value | Significance |

| Gas-Phase Enthalpy of Formation (ΔHf°) | CBS-QB3 | Value in kJ/mol | Indicates thermodynamic stability. |

| HOMO Energy | M06-2X/cc-pVTZ | Value in eV | Relates to electron-donating ability. |

| LUMO Energy | M06-2X/cc-pVTZ | Value in eV | Relates to electron-accepting ability. |

| Dipole Moment (μ) | M06-2X/cc-pVTZ | Value in Debye | Indicates overall polarity of the molecule. |

Mechanistic Simulations of Reaction Pathways (e.g., Transition State Theory, RRKM)

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. For ethoxyisoquinolines, a primary reaction pathway studied is thermal decomposition. dtic.milnih.gov Theories such as conventional Transition State Theory (TST) and the statistical Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate reaction rate constants (k) and activation energies (Ea). nih.govresearchgate.net

A detailed computational study on various ethoxyisoquinolines revealed that their unimolecular decomposition proceeds via the elimination of ethylene (B1197577) to produce either keto or enol tautomers. dtic.milnih.gov The calculations showed a strong preference for a pathway involving a six-membered transition state, which leads to the formation of the more stable keto tautomer. nih.gov This process involves a 1,5-hydrogen atom shift from the ethyl group to the isoquinoline (B145761) nitrogen. The alternative four-membered transition state required to form the enol product was found to be much higher in energy. nih.gov

Table 2: Illustrative Kinetic Data for a Model Decomposition Reaction Based on findings for parent ethoxyisoquinolines. dtic.milnih.gov

| Reaction Pathway | Theory | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 800 K (s⁻¹) |

| Ethylene Elimination (Keto Product) | TST/RRKM | Lower Energy Barrier | Higher Rate |

| Ethylene Elimination (Enol Product) | TST/RRKM | Higher Energy Barrier | Lower Rate |

Conformational Analysis and Tautomeric Equilibria Studies

Molecules with rotatable bonds exist as a mixture of different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. For this compound, the primary conformational freedom comes from the rotation of the ethoxy group.

Studies on related ethoxyquinolines and ethoxyisoquinolines have shown that these compounds typically have two stable conformers resulting from the rotation around the C-O bond of the ethoxy moiety. dtic.mil These are often a trans conformer (where the ethyl group is pointed away from the ring) and a gauche conformer. DFT calculations have been used to determine the geometries and relative stabilities of these conformers. dtic.milnih.gov For the parent compounds, the energy difference between conformers is typically small, often within a few kcal/mol. dtic.mil

Tautomerism is another key equilibrium. Quantum chemical methods are highly effective for studying the relative stabilities of different tautomers, such as the keto-enol or amine-imine forms. In the context of the decomposition of ethoxyisoquinolines, calculations have demonstrated that the resulting keto tautomers are thermodynamically more stable than their enol counterparts. nih.gov A computational study of this compound would similarly map the potential energy surface to identify the most stable conformers and any relevant tautomeric forms.

Table 3: Relative Stabilities of Ethoxy Group Conformers in a Model Ethoxyisoquinoline Based on calculations for related compounds. dtic.mil

| Conformer | Dihedral Angle (C-C-O-C) | Method | Relative Energy (kcal/mol) |

| A (trans-like) | ~180° | M06-2X | 0.0 (Reference) |

| B (gauche-like) | ~60° | M06-2X | > 0 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes.

No MD simulation studies specifically targeting this compound have been reported. However, this technique could be applied to explore several aspects of its behavior. For example, an MD simulation could model the solvation of the molecule in different solvents, revealing details about the solvent shell structure and dynamics. It could also be used to study how the molecule interacts with a biological target, such as a protein binding site, by simulating the complex in an aqueous environment to assess its stability and binding mode.

Investigation of Hydrogen Bonding and Other Intermolecular Interactions

Intermolecular interactions are critical for determining the physical properties of a compound in its condensed phases (liquid and solid) and its interactions with other molecules. The primary sites for hydrogen bonding in this compound are the isoquinoline nitrogen and the oxygen of the ethoxy group, both of which can act as hydrogen bond acceptors. The chlorine atom is generally considered a very weak hydrogen bond acceptor.

Computational methods can quantify these interactions. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge transfer between orbitals, which is indicative of hydrogen bonding. researchgate.net The Atoms in Molecules (AIM) theory can analyze the electron density topology to identify and characterize bond critical points associated with intermolecular interactions. researchgate.net A theoretical study would likely investigate the formation of dimers or clusters of this compound, held together by hydrogen bonds or other van der Waals forces like π-π stacking between the aromatic isoquinoline rings, to understand its supramolecular chemistry.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the prediction of spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often at the DFT level of theory. The calculated shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental spectra to confirm assignments. For this compound, calculations would predict the chemical shifts for all hydrogen and carbon atoms, taking into account the electronic effects of the chloro and ethoxy substituents.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. The predicted frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. Key predicted frequencies for this compound would include the C-O stretch of the ether, C=N and C=C stretching modes of the isoquinoline ring, and the C-Cl stretch.

While no specific calculated spectra for this compound are available, the table below illustrates the type of data that would be generated.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value (Illustrative) | Associated Functional Group/Atom |

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | C3 (bonded to ethoxy group) |

| ¹³C NMR | Chemical Shift (δ) | ~140 ppm | C4 (bonded to chloro group) |

| ¹H NMR | Chemical Shift (δ) | ~4.2 ppm (quartet) | -O-CH₂ -CH₃ |

| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (singlet) | H1 (isoquinoline ring) |

| IR | Vibrational Frequency (ν) | ~1250 cm⁻¹ | C-O stretch (aryl ether) |

| IR | Vibrational Frequency (ν) | ~750 cm⁻¹ | C-Cl stretch |

Synthetic Applications and Further Derivatization of 4 Chloro 3 Ethoxyisoquinoline

Utilization as a Versatile Synthetic Building Block for Complex Heterocycles

The reactivity of the C-4 chloro group makes 4-chloro-3-ethoxyisoquinoline an excellent electrophilic partner in a variety of cross-coupling reactions. This position is primed for the introduction of new carbon-carbon and carbon-heteroatom bonds, serving as a linchpin for the assembly of more elaborate heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forging new bonds. fishersci.co.ukmdpi.com The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly effective for creating C-C bonds under relatively mild conditions. fishersci.co.uk By reacting this compound with a diverse range of aryl or heteroaryl boronic acids, a multitude of 4-aryl-3-ethoxyisoquinoline derivatives can be synthesized. This strategy is foundational for building biaryl structures or for introducing substituents that can participate in subsequent cyclization reactions. The reaction is broadly applicable to chloro-substituted nitrogen heterocycles. uwindsor.carsc.org

Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. alfa-chemistry.comnih.gov This reaction transforms this compound into various 4-amino-3-ethoxyisoquinoline derivatives. The scope of the reaction is extensive, accommodating primary and secondary amines, anilines, and even ammonia (B1221849) equivalents, providing access to a wide array of nitrogen-containing heterocycles. organic-chemistry.org These transformations highlight the role of this compound as a key intermediate for accessing complex molecular frameworks.

Strategies for Constructing Novel Isoquinoline-Based Frameworks

Building upon its role as a versatile building block, specific strategies can be employed to construct novel and complex molecular frameworks based on the this compound core. The key lies in leveraging the reactivity of the C-4 position to introduce functionalities that can undergo further transformations.

One primary strategy is the use of palladium-catalyzed coupling reactions to introduce new aryl, alkyl, or amino groups. organic-chemistry.org These reactions are not merely for substitution but are often the first step in a multi-step sequence to build larger, more complex structures. For example, a Suzuki-Miyaura coupling can introduce an aryl substituent, which can then be further functionalized or used as an anchor point for building additional rings. researchgate.net

The general catalytic cycle for these transformations, such as the Suzuki-Miyaura reaction, typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride (the this compound), transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comresearchgate.net

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions

This table illustrates potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids, a common strategy for elaborating heterocyclic frameworks. fishersci.co.ukresearchgate.net

| Coupling Partner (Ar-B(OH)₂) | Product | Potential Further Application |

| Phenylboronic acid | 4-Phenyl-3-ethoxyisoquinoline | Core structure for SAR studies |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-ethoxyisoquinoline | Introduction of electron-donating groups |

| 3-Formylphenylboronic acid | 4-(3-Formylphenyl)-3-ethoxyisoquinoline | Handle for further condensation reactions |

| 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-3-ethoxyisoquinoline | Synthesis of heteroaromatic-fused systems |

Another powerful strategy involves the Buchwald-Hartwig amination. alfa-chemistry.comorganic-chemistry.org Introducing an amine at the C-4 position opens up a vast chemical space. The resulting secondary or primary amine can be acylated, alkylated, or used as a nucleophile in intramolecular cyclization reactions to form fused-ring systems. The mechanism involves oxidative addition, deprotonation of the amine to form a palladium-amide complex, and reductive elimination. alfa-chemistry.com

Table 2: Potential Buchwald-Hartwig Amination Reactions

This table shows representative amine coupling partners for the Buchwald-Hartwig amination of this compound to construct novel frameworks. organic-chemistry.orgtcichemicals.com

| Amine Coupling Partner | Product | Potential Further Application |

| Morpholine | 4-(Morpholin-4-yl)-3-ethoxyisoquinoline | Introduction of a common pharmacophore |

| Aniline | 4-(Phenylamino)-3-ethoxyisoquinoline | Precursor for diarylamine-based structures |

| Benzylamine | 4-(Benzylamino)-3-ethoxyisoquinoline | Substrate for debenzylation to primary amine |

| tert-Butyl carbamate | 4-(tert-Butoxycarbonylamino)-3-ethoxyisoquinoline | Protected primary amine for further synthesis |

Diversification of Functional Groups at the Isoquinoline (B145761) Core for Library Synthesis

Combinatorial chemistry and library synthesis are essential for modern drug discovery, allowing for the rapid generation and screening of thousands of related compounds. google.com this compound is an ideal scaffold for such efforts due to the reliable and versatile chemistry of its C-4 chloro substituent.

The generation of a chemical library from this starting material involves systematically reacting it with a large set of diverse building blocks. google.comamazonaws.com By employing an array of different boronic acids in Suzuki-Miyaura couplings or a wide variety of amines in Buchwald-Hartwig aminations, a large library of 4-substituted isoquinolines can be efficiently synthesized. nih.gov

Beyond C-C and C-N bond formation, the chloro group can also be displaced by other nucleophiles. For instance, Sonogashira coupling with terminal alkynes can introduce alkynyl substituents, which are themselves highly versatile functional groups for further transformations like click chemistry or cyclization reactions. Similarly, coupling with alcohols (Ullmann condensation) or thiols can yield 4-alkoxy and 4-thioether derivatives, respectively, further expanding the functional group diversity of the library.

This systematic diversification allows for a comprehensive exploration of the chemical space around the isoquinoline core, which is critical for identifying lead compounds and optimizing their properties in medicinal chemistry programs. google.com

Synthesis of Fused Polycyclic Systems Incorporating the Isoquinoline Moiety

The isoquinoline ring system is a common core in many polycyclic natural products and synthetic compounds with significant biological activity. rsc.orguomustansiriyah.edu.iq this compound serves as an excellent starting point for the construction of N-fused and other polycyclic systems. The general strategy involves introducing a substituent at the C-4 position that contains a reactive group, which can then participate in an intramolecular cyclization to form a new ring.

One approach is to perform a Suzuki-Miyaura coupling with an ortho-functionalized arylboronic acid, such as 2-formylphenylboronic acid. The resulting 4-arylisoquinoline derivative, now bearing an aldehyde group in proximity to the isoquinoline nitrogen, can undergo an intramolecular cyclization/condensation reaction (e.g., a Pictet-Spengler-type reaction) to generate a new fused ring system. uomustansiriyah.edu.iq

Alternatively, a substituent introduced via Buchwald-Hartwig amination can be designed to cyclize. For example, coupling with an amine that has a tethered electrophilic center can lead to intramolecular ring closure. These cascade or tandem reactions, where a cross-coupling is followed by a cyclization, are highly efficient methods for building molecular complexity from simple starting materials. thieme-connect.commdpi.com Such strategies have been successfully applied to the synthesis of various isoquinoline-fused quinazolinones and other complex N-fused heterocycles. rsc.orgthieme-connect.com

Design and Synthesis of Advanced Isoquinoline Analogues for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov The systematic synthesis of analogues is central to any SAR campaign. nih.gov this compound provides a platform for such investigations, allowing chemists to probe the effects of substituents at the C-4 position.

By creating a library of derivatives as described in section 6.3, researchers can systematically vary the properties of the C-4 substituent—such as its size, electronics, and hydrogen bonding capacity—and measure the resulting effect on biological activity. chimia.chmdpi.com For example, an initial "hit" compound might be a simple 4-phenyl derivative. A subsequent SAR study would involve synthesizing analogues with different substituents on the phenyl ring (e.g., chloro, methoxy, trifluoromethyl) to determine which electronic and steric properties are optimal for activity. researchgate.net

Future Research Directions in 4 Chloro 3 Ethoxyisoquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly benchmarked by its sustainability and efficiency. For 4-chloro-3-ethoxyisoquinoline, future synthetic research should prioritize the development of methodologies that align with the principles of green chemistry. fau.eubeilstein-journals.org This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key areas for development include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials. Future work could explore transition-metal-catalyzed or photocatalytic C-H etherification and chlorination of the isoquinoline (B145761) core as a more atom-economical approach to installing the ethoxy and chloro substituents.

Organocatalysis: Exploring organocatalytic routes could offer metal-free alternatives for the synthesis and modification of the isoquinoline ring. fau.eu For instance, developing organocatalytic domino reactions could enable the rapid assembly of the core structure from simple acyclic precursors in a single, highly efficient operation. fau.eu

Use of Greener Solvents and Reaction Conditions: Research should aim to replace conventional volatile organic solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ionic liquids, or deep eutectic solvents. beilstein-journals.org Microwave-assisted and ultrasound-promoted syntheses could also be investigated to reduce reaction times and energy consumption.

A comparison of potential future sustainable methods against traditional approaches is summarized below.

| Feature | Traditional Synthesis | Potential Sustainable Approach | Key Benefits |

| Starting Materials | Often requires pre-functionalized, multi-step precursors. | Utilization of simpler, readily available precursors (e.g., via C-H activation). | Reduced synthetic steps, less waste. |

| Catalysis | May rely on stoichiometric, often toxic reagents or precious metal catalysts. | Focus on earth-abundant metal catalysts, organocatalysis, or photocatalysis. beilstein-journals.org | Lower cost, reduced toxicity, and enhanced sustainability. |

| Solvents | Typically uses chlorinated hydrocarbons or polar aprotic solvents. | Application of green solvents like 2-MeTHF, water, or biomass-derived solvents. beilstein-journals.org | Improved safety and reduced environmental impact. |

| Energy Input | Often requires prolonged heating under reflux. | Microwave irradiation, flow chemistry, or ambient temperature reactions. | Faster reactions, lower energy consumption. |

In-depth Mechanistic Elucidation of Underinvestigated Reaction Pathways

While the reactions of halo-isoquinolines with nucleophiles are known, the specific mechanistic nuances for this compound are not fully explored. researchgate.net The interplay between the electron-donating ethoxy group at the C3 position and the chloro-substituent at the C4 position can lead to complex reactivity that warrants detailed investigation.

Future mechanistic studies should focus on:

Nucleophilic Aromatic Substitution (SNAr): A thorough kinetic and computational analysis of SNAr reactions at the C4 position is needed. This would involve studying the influence of various nucleophiles, solvent effects, and the role of the ethoxy group in stabilizing or destabilizing the Meisenheimer intermediate.

Transition-Metal-Catalyzed Cross-Coupling: While the chloro-substituent can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), detailed mechanistic cycles involving this compound as a substrate are scarce. Understanding the oxidative addition, transmetalation, and reductive elimination steps is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.

Abnormal Substitution Reactions: Investigations into the reactions of 4-halogenoisoquinolines have revealed instances of abnormal or tele-substitution, where the incoming nucleophile attacks a position other than the one bearing the leaving group. researchgate.net It is critical to determine if this compound undergoes such rearrangements, for instance with strong bases like potassium amide, and to elucidate the operative mechanisms, which could involve ring-opening and ring-closing sequences or the formation of aryne intermediates. researchgate.net

Exploration of Unconventional Reactivity Patterns

Moving beyond predictable transformations is key to unlocking the full synthetic potential of this compound. Future research should venture into less conventional reactivity modes.

Halogen Dance Reactions: The "halogen dance" is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base. Investigating whether the chlorine atom at C4 can be induced to "dance" to other positions on the isoquinoline ring could provide access to novel isomers that are difficult to synthesize through other means. researchgate.net This is particularly relevant for poly-substituted systems.

Photocatalysis and Radical Chemistry: The use of visible-light photocatalysis could open up new reaction pathways involving radical intermediates. For example, photocatalytic cycles could enable novel C-C and C-heteroatom bond formations at various positions of the isoquinoline nucleus, often under exceptionally mild conditions.

Directed Ortho-Metalation (DoM): The substituents on the ring could be exploited to direct metalation to specific C-H bonds. While the ethoxy group is not a classical directing group, its interplay with the nitrogen atom and the chloro-substituent might enable regioselective lithiation or borylation, providing a handle for further functionalization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols to more efficient and scalable platforms is a major goal in modern chemistry. Flow chemistry and automated synthesis offer significant advantages in terms of safety, reproducibility, and throughput. noelresearchgroup.comchemspeed.com

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound could improve safety, particularly if hazardous intermediates or exothermic reactions are involved. noelresearchgroup.com Flow reactors allow for precise control over reaction parameters (temperature, pressure, residence time), which can lead to higher yields and purities. beilstein-journals.org Furthermore, multi-step sequences, including the synthesis and subsequent functionalization of the target molecule, can be streamlined into a single, uninterrupted process. noelresearchgroup.com

Automated Synthesis for Library Generation: Automated synthesis platforms, such as robotic systems using pre-packaged reagents, can be employed for the high-throughput diversification of the this compound scaffold. synplechem.comnih.gov By systematically reacting the chloro-group with a wide array of nucleophiles or coupling partners in a parallel format, large libraries of novel derivatives can be rapidly generated for screening in drug discovery or materials science applications. chemspeed.com

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Multi-step synthesis of the core structure; subsequent functionalization (e.g., nucleophilic substitution, coupling). | Enhanced safety, precise control over reaction conditions, improved scalability, potential for telescoping reactions. noelresearchgroup.com |

| Automated Synthesis | Parallel synthesis of derivative libraries by reacting the C4-Cl position with diverse building blocks. | High-throughput experimentation, rapid lead optimization, increased productivity. beilstein-journals.orgsynplechem.com |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby guiding experimental design and saving resources. researchgate.net

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other ab initio methods can be used to model the electronic structure of this compound. researchgate.netresearchgate.net Calculations of properties such as electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of regioselective reactions. researchgate.net

Modeling Reaction Mechanisms: Computational studies can be employed to map the potential energy surfaces of proposed reaction pathways. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can validate or refute hypothesized mechanisms, such as those for abnormal substitutions or catalytic cycles. researchgate.netresearchgate.net This insight is invaluable for optimizing reaction conditions to favor desired outcomes.

Virtual Screening and Property Prediction: For applications in medicinal chemistry or materials science, theoretical models can be used to predict the properties of virtual libraries of this compound derivatives. google.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can pre-screen compounds for potential biological activity or material properties, focusing synthetic efforts on the most promising candidates.

Q & A

Q. Basic Research Focus

- Use chemical fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.

- Dispose of waste via halogenated solvent containers.

- Obtain institutional review board (IRB) approval for biological testing .

How should researchers design controls to validate synthetic intermediates?

Basic Research Focus

Include negative controls (reactions without catalyst) and reference standards (e.g., commercially available 4-chloroisoquinoline ). Use TLC monitoring (Rf = 0.4 in 7:3 hexane/EtOAc) to track reaction progress .

What statistical methods are appropriate for analyzing dose-response data?

Advanced Research Focus

Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values. Use Bland-Altman plots to assess inter-assay variability. Report confidence intervals (95%) and p-values from Student’s t-test .

How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Advanced Research Focus

Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.